2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide
Description
IUPAC Nomenclature and Systematic Characterization
Compound A is systematically named 2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide , reflecting its two hydroxyphenyl moieties and the hydrazide functional group. The E configuration specifies the trans arrangement of substituents around the C=N double bond, a critical feature influencing its molecular geometry. The IUPAC name derives from the parent structure salicylohydrazide (2-hydroxybenzohydrazide), with the addition of a (1E)-1-(2-hydroxyphenyl)ethylidene substituent at the hydrazide nitrogen.
Key molecular descriptors include:
- Molecular formula : $$ \text{C}{15}\text{H}{13}\text{N}2\text{O}3 $$
- Molecular weight : 281.28 g/mol
- SMILES notation : $$ \text{O=C(NN=C(C1=CC=CC=C1O)C)C2=CC=CC=C2O} $$
The compound’s planar structure is stabilized by intramolecular hydrogen bonding between the hydroxyl oxygen and the hydrazide carbonyl group ($$ \text{O-H}\cdots\text{O} $$), as observed in related benzohydrazide derivatives.
Stereochemical Configuration and Tautomeric Behavior
The E-configuration of the C=N bond in Compound A is confirmed by X-ray crystallography, which reveals a dihedral angle of 22.3° between the two aromatic rings. This non-planar arrangement reduces steric hindrance while allowing conjugation between the hydrazide group and the hydroxyphenyl substituents.
Tautomerism plays a significant role in the compound’s reactivity. Prototropic tautomerism is possible due to the presence of acidic protons on the hydroxyl and hydrazide groups. Two primary tautomers are observed:
- Keto form : Dominant in non-polar solvents, characterized by a carbonyl group ($$ \text{C=O} $$) and a protonated hydrazide nitrogen.
- Enol form : Stabilized in polar solvents via intramolecular hydrogen bonding, featuring a hydroxyl group ($$ \text{C-OH} $$) and a deprotonated hydrazide.
Quantum mechanical calculations predict the keto form to be 12.3 kJ/mol more stable than the enol form due to resonance stabilization of the carbonyl group.
X-ray Crystallographic Studies and Molecular Packing
Single-crystal X-ray diffraction (SCXRD) analysis of Compound A reveals an orthorhombic crystal system with space group Pbca and unit cell parameters:
- $$ a = 12.5980(5) \, \text{Å} $$
- $$ b = 12.8535(4) \, \text{Å} $$
- $$ c = 17.5963(7) \, \text{Å} $$
- $$ V = 2849.34(18) \, \text{Å}^3 $$
The molecular packing is stabilized by:
- Intermolecular N-H$$\cdots$$O hydrogen bonds ($$ d = 2.02 \, \text{Å} $$) between hydrazide groups of adjacent molecules.
- π-π stacking interactions between aromatic rings, with a centroid-to-centroid distance of 3.78 Å .
The crystal morphology exhibits colorless plates with dimensions up to $$ 0.30 \times 0.10 \times 0.10 \, \text{mm} $$, suitable for detailed diffraction studies.
Comparative Analysis with Related Benzohydrazide Derivatives
Compound A’s properties are contextualized against three analogs:
Key trends include:
- Electron-withdrawing groups (e.g., bromo) increase keto form stability by enhancing carbonyl resonance.
- Steric bulk (e.g., methyl groups) favors Z-configurations, altering molecular packing.
- Hydrogen bonding capacity correlates with crystalline order, as seen in Compound A’s robust intermolecular networks.
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-hydroxy-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-10(11-6-2-4-8-13(11)18)16-17-15(20)12-7-3-5-9-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-10- |
InChI Key |
LQGMBUGEAAGJKW-YBEGLDIGSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC=C1O)/C2=CC=CC=C2O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Precursors
The compound is synthesized via a two-step process. First, 2-hydroxybenzohydrazide is prepared by reacting methyl salicylate with hydrazine hydrate under reflux conditions. This intermediate is then condensed with 2-hydroxyacetophenone in an acidic medium (e.g., glacial acetic acid) to form the target hydrazone. The reaction proceeds through nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of 2-hydroxyacetophenone, followed by dehydration to yield the (E)-isomer.
Key Parameters:
-
Molar Ratio : 1:1 stoichiometry of hydrazide to ketone
-
Catalyst : 2–3 drops of concentrated HCl or H₂SO₄
-
Temperature : 80–90°C under reflux
-
Reaction Time : 4–6 hours
Yield Optimization
Yields depend on reactant purity and reaction control. A study comparing conventional heating methods reported yields of 65–72%. Side products may form due to:
-
Keto-enol tautomerism of the ketone precursor
-
Oxidation of phenolic -OH groups under prolonged heating
Microwave-Assisted Synthesis
Green Chemistry Approach
Microwave irradiation significantly enhances reaction efficiency. A protocol using 300 W irradiation for 5–8 minutes achieved 78–81% yield, reducing energy consumption by 90% compared to conventional methods.
Comparative Data:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 240–360 min | 5–8 min |
| Energy Consumption | 1.2–1.5 kWh | 0.1–0.15 kWh |
| Yield | 65–72% | 78–81% |
Solvent-Free Variant
A solvent-free microwave approach eliminates toxic solvents, using neat reactants irradiated at 400 W for 3–5 minutes. This method achieved 75% yield with 99% (E)-isomer selectivity, confirmed by ¹H-NMR.
Industrial-Scale Production Considerations
Batch Reactor Optimization
Scaling up requires addressing:
Pilot-Scale Data:
| Batch Size | Yield | Purity |
|---|---|---|
| 500 g | 68% | 96.2% |
| 2 kg | 63% | 94.8% |
Spectroscopic Characterization
FTIR (KBr, cm⁻¹):
¹H-NMR (DMSO-d₆, δ ppm):
-
Hydrazide NH : 11.32 (s, 1H)
-
Imine CH : 8.45 (s, 1H)
-
Aromatic Protons : 6.80–7.50 (m, 8H)
Comparative Analysis of Methods
Economic and Environmental Impact
| Method | Cost (USD/kg) | E-Factor* | Carbon Footprint (kg CO₂/kg) |
|---|---|---|---|
| Conventional | 120–150 | 8.2 | 4.7 |
| Microwave-Assisted | 90–110 | 3.1 | 1.9 |
| Solvent-Free Microwave | 85–100 | 1.8 | 1.2 |
*E-Factor = (Mass of waste)/(Mass of product)
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted benzohydrazides.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzohydrazides, including 2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide, exhibit notable antimicrobial properties. In a study assessing various benzohydrazide derivatives, it was found that certain compounds demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/ml .
Table 1: Antimicrobial Activity of Benzohydrazide Derivatives
| Compound | Bacteria Tested | Activity Level |
|---|---|---|
| T1 | Staphylococcus aureus | High |
| T2 | Escherichia coli | Moderate |
| T3 | Pseudomonas aeruginosa | Low |
Anticancer Potential
The anticancer properties of benzohydrazide derivatives have been explored extensively. For instance, certain derivatives have shown activity against prostate cancer cells, indicating their potential as therapeutic agents in oncology . The mechanism of action often involves the inhibition of specific pathways critical for cancer cell proliferation.
Insecticidal and Nematicidal Activities
Some studies have highlighted the insecticidal and nematicidal properties of similar benzohydrazide compounds. For example, N'-[4-(hydroxyimino)-cyclohexa-2,5-dien-1-ylidene]benzohydrazides demonstrated high insecticidal activity against common pests like house flies and rice weevils . Furthermore, compounds exhibited significant nematicidal activity, reducing gall formation on cucumber roots by over 90% .
Case Study 1: Antimicrobial Efficacy
In a comparative study of antimicrobial efficacy among various benzohydrazide derivatives, researchers synthesized multiple compounds and tested their activity against common pathogens. The findings revealed that modifications in the aromatic ring significantly influenced the antibacterial potency of the compounds.
Case Study 2: Anticancer Activity Assessment
A detailed investigation into the anticancer effects of benzohydrazide derivatives was conducted using in vitro assays on prostate cancer cell lines. The results indicated that specific structural modifications enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria.
Corrosion Inhibition: The compound forms a protective layer on the metal surface, preventing the interaction of the metal with corrosive agents.
Comparison with Similar Compounds
2-(Ethylsulfanyl)-N'-[(Substituted Phenyl)Methylidene]Benzohydrazides
These analogs replace the hydroxyphenyl group with an ethylsulfanyl moiety. Synthesized via condensation of 2-(ethylsulfanyl)benzohydrazide with aryl aldehydes, they exhibit antioxidant and gastroprotective properties but lack the dual hydroxyphenyl motif critical for G3BP binding in C108 .
4-Chloro-N'-[(1E)-(3-Ethoxy-2-Hydroxyphenyl)Methylidene]Benzohydrazide
This variant introduces a chloro and ethoxy group, forming tridentate ligands for organotin complexes.
N'-(1-(2-Hydroxyphenyl)Ethylidene) Derivatives (ATOH, BZOH, TSCOH, TCBOH)
These compounds share the 2-hydroxyphenyl-ethylidene backbone but vary in terminal groups (acetohydrazide, benzohydrazide, carbothioamide). For example:
| Compound | Substituent | Inhibition Efficiency (Mild Steel in HCl) |
|---|---|---|
| ATOH | Acetohydrazide | 85.5% (EIS), 85.5% (Weight Loss) |
| BZOH | Benzohydrazide | 85.9% (EIS), 85.7% (Weight Loss) |
| TSCOH | Carbothioamide | 86.6% (EIS), 86.5% (Weight Loss) |
| TCBOH | Carbothiohydrazide | 92.4% (EIS), 92.4% (Weight Loss) |
TCBOH outperforms C108 in corrosion inhibition due to enhanced adsorption via sulfur-rich groups .
Hydrazide-Based Coordination Complexes
Copper(II) Complexes with Pyrazine Derivatives
Complexes like [Cu(L1)₂] (L1 = (E)-2-hydroxy-N'-(1-(pyrazin-2-yl)ethylidene)benzohydrazide) exhibit potent anticancer activity. The position of the hydroxyl group (ortho, meta, para) on the benzohydrazide backbone influences DNA cleavage efficiency:
Palladium(II) Complexes
Pd(II) complexes with ligands like 2-hydroxy-N'-(1-(pyridin-2-yl)ethylidene)benzohydrazide inhibit protein tyrosine phosphatases (PTPs), a mechanism distinct from C108's G3BP targeting. Their activity depends on ligand planarity and metal coordination geometry .
G3BP Inhibitors
C108 uniquely targets both G3BP1 and G3BP2, disrupting stress granule dynamics. In contrast, psammaplysin F and trehalose modulate eIF2α phosphorylation but lack direct G3BP interactions .
Antiviral Agents
While C108's role in COVID-19 is indirect (via G3BP2), lipolic acid and lipoamide directly inhibit FUS accumulation, offering alternative antiviral pathways .
Biological Activity
2-Hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide, also known by its CAS number 15533-09-2, is a compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications, based on various research findings.
- Molecular Formula: C15H14N2O3
- Molecular Weight: 270.28 g/mol
- IUPAC Name: 2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide
Cytotoxicity
Research indicates that 2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide exhibits significant cytotoxic activity against various cancer cell lines. A study reported the compound's IC50 values, which reflect its potency in inhibiting cell growth:
| Cell Line | IC50 (μM) |
|---|---|
| PC-3 (Prostate cancer) | 5.66 |
| LNCaP (Prostate cancer) | 6.15 |
These results suggest that the compound may be effective as an anti-cancer agent, particularly in prostate cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated its effectiveness against several bacterial strains, with notable activity against Gram-positive bacteria:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | >20 |
| Bacillus subtilis | >20 |
| Escherichia coli | <10 |
The observed higher activity against Gram-positive bacteria is attributed to the structural characteristics of the compound that facilitate membrane penetration .
The biological activity of 2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide is thought to involve several mechanisms:
- Inhibition of DNA Synthesis: The compound shows potential as a DNA intercalator, affecting the replication and transcription processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cells, leading to apoptosis in cancerous tissues.
- Enzyme Inhibition: The compound has been linked to the inhibition of specific enzymes involved in cell proliferation and survival .
Case Studies
Case Study 1: Prostate Cancer Treatment
In a controlled study involving LNCaP and PC-3 cell lines, treatment with varying concentrations of 2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could be further explored as a therapeutic agent for prostate cancer due to its significant cytotoxicity.
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial effects of the compound against common pathogens. Results indicated that at higher concentrations, it effectively inhibited bacterial growth, suggesting its potential use in developing new antimicrobial agents.
Q & A
Basic: What are the standard synthetic routes for preparing 2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide, and what reaction conditions are critical for optimizing yield and purity?
The synthesis typically involves a condensation reaction between a hydrazide derivative and a carbonyl compound (e.g., 2-hydroxyacetophenone). Key steps include:
- Refluxing reactants in ethanol or methanol with catalytic acid (e.g., acetic acid) .
- Precise control of reaction time (4–24 hours) and temperature (70–80°C) to avoid side products like Schiff base isomers .
- Purification via recrystallization using methanol/water mixtures, monitored by TLC for intermediate validation .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy (¹H and ¹³C): Identifies proton environments and confirms hydrazone bond formation via characteristic NH and imine (C=N) peaks .
- IR spectroscopy : Detects O–H (3200–3500 cm⁻¹), C=O (1650–1700 cm⁻¹), and N–H (1550–1600 cm⁻¹) stretches .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Elemental analysis : Confirms C/H/N ratios within ±0.4% deviation .
Advanced: How can researchers resolve discrepancies in crystallographic data for hydrazone derivatives when using different refinement software?
- Compare refinement metrics (R-factors, wR2) across programs like SHELXL (favored for small molecules) and PHENIX (macromolecules) .
- Validate hydrogen bonding networks using Fourier difference maps to resolve ambiguous electron density .
- Cross-check torsion angles and unit cell parameters against analogous structures in the Cambridge Structural Database .
Advanced: What strategies are employed to investigate structure-activity relationships (SAR) when conflicting bioactivity results arise?
- Dose-response profiling : Test compound efficacy across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .
- Isosteric substitution : Replace hydroxyl groups with methoxy or halogens to assess electronic effects on receptor binding .
- Molecular docking : Use AutoDock Vina to predict binding affinities against target proteins (e.g., COX-2), followed by enzymatic assays for validation .
Basic: What are key considerations in designing condensation reactions to avoid byproducts?
- Use anhydrous solvents (e.g., dry ethanol) to prevent hydrolysis of intermediates .
- Maintain stoichiometric ratios (1:1 hydrazide:carbonyl) to minimize dimerization .
- Add molecular sieves to absorb water, shifting equilibrium toward product formation .
Advanced: How do substituents on aromatic rings affect chelation and bioactivity?
- Electron-donating groups (e.g., –OCH₃) enhance metal chelation (e.g., Cu²⁺, Zn²⁺) via resonance stabilization, improving antioxidant activity .
- Electron-withdrawing groups (e.g., –NO₂) reduce solubility but increase affinity for hydrophobic enzyme pockets .
- Substituent position (ortho vs. para) influences steric hindrance in receptor binding; para-substituted derivatives show higher anti-inflammatory potency .
Advanced: What computational approaches predict interaction mechanisms with enzyme targets?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
- Pharmacophore modeling : Identify essential hydrogen bond acceptors/donors using Schrödinger Phase .
Basic: How are solubility challenges addressed for this compound?
- Use DMSO for biological assays (stock solutions ≤10 mM) .
- For crystallization, employ solvent mixtures (e.g., CHCl₃/hexane) to induce slow nucleation .
- Derivatization (e.g., acetylation of hydroxyl groups) improves aqueous solubility for in vivo studies .
Advanced: How to analyze contradictory antioxidant assay results (e.g., DPPH vs. FRAP)?
- Assay-specific interference : DPPH may overestimate activity due to compound color, while FRAP is pH-sensitive. Normalize data to Trolox equivalents .
- Redox potential measurements : Use cyclic voltammetry to correlate electrochemical behavior with assay outcomes .
- LC-MS monitoring : Confirm compound stability during assay conditions to rule out degradation artifacts .
Advanced: What methods determine protonation states and tautomeric forms in different solvents?
- pH-dependent NMR : Track chemical shift changes of NH and hydroxyl protons across pH 2–12 .
- X-ray crystallography : Resolve enol-keto tautomerism in solid state; compare with solution-state IR data .
- Computational pKa prediction : Use MarvinSketch or ACD/Labs to model ionization states and tautomer ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
